Diethyl bis(hydroxymethyl)malonate is a versatile chemical compound with significant applications in organic synthesis and polymer chemistry. It is classified as a carboxylate organic substance, specifically a diester of malonic acid, which features two hydroxymethyl groups attached to the central carbon atom. The compound is primarily used as a reagent in various chemical reactions, including the synthesis of 1,3-dioxanes and other organic intermediates.
Diethyl bis(hydroxymethyl)malonate falls under the category of organic compounds, specifically within the group of malonic acid derivatives. Its IUPAC name is diethyl 2,2-bis(hydroxymethyl)propanedioate, and it has several synonyms that reflect its structural characteristics.
The synthesis of diethyl bis(hydroxymethyl)malonate can be achieved through various methods. The most common approach involves the reaction of malonic acid derivatives with formaldehyde in the presence of an acid catalyst. This process typically yields the desired compound alongside other byproducts.
A notable method includes a one-pot reaction process that utilizes diethyl bis(hydroxymethyl)malonate as a central nucleus for creating hyperbranched polymers. This technique simplifies the synthesis while enhancing the functional properties of the resulting materials .
Diethyl bis(hydroxymethyl)malonate has a molecular formula of and a molecular weight of approximately 220.22 g/mol. The structure features two ethyl ester groups attached to a central carbon that bears two hydroxymethyl substituents.
Diethyl bis(hydroxymethyl)malonate participates in several key chemical reactions:
The reactivity of diethyl bis(hydroxymethyl)malonate is attributed to its hydroxymethyl groups, which can undergo further transformations under acidic or basic conditions to yield diverse chemical products .
The mechanism by which diethyl bis(hydroxymethyl)malonate functions in chemical reactions typically involves nucleophilic attack by hydroxymethyl groups on electrophilic centers in substrates such as aldehydes or ketones. This leads to the formation of new carbon-carbon bonds or the generation of cyclic structures like dioxanes.
The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and catalyst presence. The compound's ability to act as both a nucleophile and an electrophile enhances its utility in synthetic organic chemistry.
Diethyl bis(hydroxymethyl)malonate exhibits stability under standard laboratory conditions but should be stored in cool, dry environments away from oxidizing agents to prevent degradation .
Diethyl bis(hydroxymethyl)malonate has several scientific applications:
Diethyl bis(hydroxymethyl)malonate (CAS RN: 20605-01-0) is a malonic acid derivative with the molecular formula C₉H₁₆O₆ and a molecular weight of 220.22 g/mol [1] [5]. Its IUPAC name is diethyl 2,2-bis(hydroxymethyl)propanedioate, reflecting its diester structure with two hydroxymethyl (–CH₂OH) substituents at the central carbon [5] [7]. The compound’s systematic name is defined by Rule C-463 of the IUPAC nomenclature, which prioritizes the principal functional group (ester) and substituents.
Common synonyms include:
The structure features two ethyl ester groups (–COOCH₂CH₃) flanking a central carbon bonded to two hydroxymethyl groups. This tetrafunctional design enables diverse reactivity, including ester hydrolysis, hydroxyl oxidation, and nucleophilic substitutions.
Table 1: Molecular Identification Data
| Property | Value | |
|---|---|---|
| CAS Registry Number | 20605-01-0 | |
| Molecular Formula | C₉H₁₆O₆ | |
| Molecular Weight (g/mol) | 220.22 | |
| IUPAC Name | Diethyl 2,2-bis(hydroxymethyl)propanedioate | |
| SMILES | CCOC(=O)C(CO)(CO)C(=O)OCC | |
| InChIKey | WIOHBOKEUIHYIC-UHFFFAOYSA-N | [1] [5] [7] |
Diethyl bis(hydroxymethyl)malonate is a crystalline solid at room temperature, typically appearing as white to light-yellow crystals [3] [10]. Key crystallographic properties include:
The solid-state conformation involves intramolecular hydrogen bonding between the hydroxyl groups and adjacent ester carbonyls, creating a pseudo-ring structure. This is evidenced by the relatively low melting point for a polar compound, suggesting compromised crystal packing efficiency [3]. NIST data confirms the compound exists in a gauche conformation around the central C–CH₂OH bonds in the gas phase, optimizing hydrogen-bonding interactions [1] [6]. Storage below 15°C is recommended to maintain crystallinity and prevent caking [3].
Table 2: Physical State and Thermal Properties
| Property | Value | |
|---|---|---|
| Physical State (20°C) | Crystalline solid | |
| Appearance | White to light-yellow crystals | |
| Melting Point | 48–52°C | |
| Boiling Point | 351.3 ± 37.0 °C (760 mmHg) | |
| Density | 1.224 g/cm³ | |
| Flash Point | >110°C (closed cup) | [3] [5] [10] |
Infrared Spectroscopy: Gas-phase IR data (NIST) reveals key absorptions:
Mass Spectrometry: Electron ionization (75 eV) shows:
NMR Spectroscopy (predicted):
Table 3: Key Mass Spectral Fragments
| m/z | Relative Intensity (%) | Proposed Fragment | |
|---|---|---|---|
| 29 | 100.0 | [C₂H₅]⁺ or [HCO]⁺ | |
| 127 | 73.9 | [C₆H₇O₄]⁺ | |
| 99 | 53.2 | [C₄H₅O₃]⁺ | |
| 73 | 8.6 | [C₂H₅OCO]⁺ | |
| 220 | <1.0 | Molecular ion [C₉H₁₆O₆]⁺⁺ | [4] |
Compound Synonyms Reference Table
| Synonym | Source |
|---|---|
| Diethyl 2,2-bis(hydroxymethyl)malonate | [3] [10] |
| Bis(hydroxymethyl)malonic acid diethyl ester | [1] |
| Propanedioic acid, bis(hydroxymethyl)-, diethyl ester | [1] |
| Diethyl 2,2-bis(hydroxymethyl)propanedioate | [5] |
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7